Dramedilol, (S)-
Beschreibung
(S)-Dramedilol (CAS 789453-83-4) is a stereospecific enantiomer of the vasodilator Dramedilol, classified under the molecular formula C₂₀H₂₉N₅O₄. It is regulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as an active pharmaceutical ingredient (API) in cardiovascular therapies . The (S)-enantiomer is distinguished by its unique stereochemistry, which may enhance receptor selectivity and therapeutic efficacy compared to racemic mixtures or other enantiomeric forms. Regulatory filings list it under FDA Preferred Term "Dramedilol" and HS code 29349990, indicating its classification as a heterocyclic pharmaceutical compound .
Eigenschaften
CAS-Nummer |
789453-83-4 |
|---|---|
Molekularformel |
C20H29N5O4 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
(2S)-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-[6-(2-propan-2-ylidenehydrazinyl)pyridazin-3-yl]oxypropan-2-ol |
InChI |
InChI=1S/C20H29N5O4/c1-14(2)22-23-19-7-8-20(25-24-19)29-13-16(26)12-21-10-9-15-5-6-17(27-3)18(11-15)28-4/h5-8,11,16,21,26H,9-10,12-13H2,1-4H3,(H,23,24)/t16-/m0/s1 |
InChI-Schlüssel |
HLUGSJZJQJZYAE-INIZCTEOSA-N |
Isomerische SMILES |
CC(=NNC1=NN=C(C=C1)OC[C@H](CNCCC2=CC(=C(C=C2)OC)OC)O)C |
Kanonische SMILES |
CC(=NNC1=NN=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of Dramedilol, (S)-, involves several steps to ensure high enantiomeric purity. One method includes the acetolysis of enantiomerically pure ®-mesylate using cesium acetate and a catalytic amount of 18-Crown-6, followed by acidic hydrolysis of the formed (S)-acetate . Another approach involves the asymmetric reduction of a prochiral ketone using lyophilized Escherichia coli cells harboring overexpressed recombinant alcohol dehydrogenase from Lactobacillus kefir, yielding the corresponding chlorohydrin with high enantiomeric excess .
Analyse Chemischer Reaktionen
Dramedilol, (S)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Dramedilol, (S)-, has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying β-adrenoceptor antagonists and their interactions with receptors.
Biology: Research focuses on its effects on cellular signaling pathways and receptor binding.
Wirkmechanismus
Dramedilol, (S)-, exerts its effects by competitively blocking β-adrenoceptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This inhibition reduces chronotropic, inotropic, and vasoconstrictor responses, leading to decreased heart rate and blood pressure . The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Regulatory Comparison
Structural and Functional Insights
Pharmacodynamic Differentiation
- Mechanism of Action : While all three act as vasodilators, (S)-Dramedilol’s mechanism remains unspecified in available literature. In contrast, Flosatidil’s sulfonamide group may inhibit endothelin receptors, and Cinepaxadil’s ester groups could modulate nitric oxide pathways .
- Adverse Effects : Structural differences may influence safety profiles. For example, Flosatidil’s fluorinated structure could reduce hepatic toxicity risks compared to nitrogen-heavy compounds like (S)-Dramedilol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
